molecular formula C19H19N3O4 B2993304 13-butyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 897623-12-0

13-butyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2993304
CAS No.: 897623-12-0
M. Wt: 353.378
InChI Key: YEBVVVRTYZWGNW-UHFFFAOYSA-N
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Description

13-butyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione: is a complex organic compound characterized by its unique tricyclic structure

Scientific Research Applications

Chemistry

In chemistry, 13-butyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding tricyclic systems and their behavior in various chemical reactions.

Biology

In biology, this compound is explored for its potential as a bioactive molecule. Its tricyclic structure may interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s unique structure may offer advantages in targeting specific biological pathways, leading to the development of new drugs for various diseases.

Industry

In industry, the compound is investigated for its potential use in materials science. Its unique properties may be harnessed for the development of new materials with specific functionalities, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidines can vary depending on their specific structure and the biological target they interact with. Some pyrido[2,3-d]pyrimidines have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases, and others .

Future Directions

Pyrido[2,3-d]pyrimidines are a promising area of research in medicinal chemistry due to their broad spectrum of biological activities. Future research may focus on designing new derivatives with improved selectivity, effectiveness, and safety as anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-butyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the tricyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of functional groups:

    Oxidation and cyclization: The final steps include oxidation to introduce the trione functionality and cyclization to form the oxa-triazatricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the trione moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the trione and triazatricyclic structures, potentially leading to the formation of alcohols or amines.

    Substitution: The phenyl and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    13-butyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-dione: Similar structure but with a dione instead of a trione.

    13-butyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-tetraone: Contains an additional ketone group.

    13-butyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-triol: Contains hydroxyl groups instead of ketones.

Uniqueness

The uniqueness of 13-butyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[74003,7]trideca-1(9),3(7)-diene-6,10,12-trione lies in its specific tricyclic structure and the presence of the trione functionality

Properties

IUPAC Name

13-butyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-2-3-9-22-16-15(17(23)21-19(22)25)13(11-7-5-4-6-8-11)14-12(20-16)10-26-18(14)24/h4-8,13,20H,2-3,9-10H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBVVVRTYZWGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=CC=C4)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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